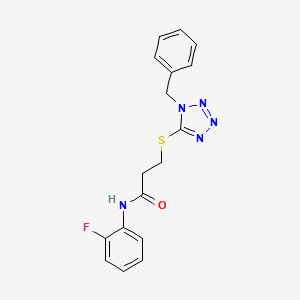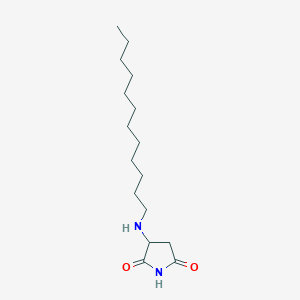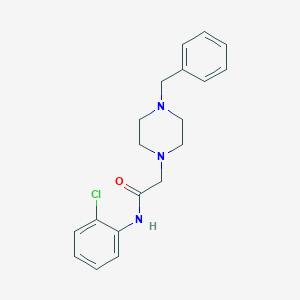
3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, a benzyl group, a thioether linkage, and a fluorophenyl group
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the tetrazole derivative with a thiol compound under basic conditions.
Amidation Reaction: The final step involves the reaction of the thioether-tetrazole intermediate with 2-fluorobenzoyl chloride to form the desired propanamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-bromophenyl)propanamide: Similar structure but with a bromine atom instead of fluorine.
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-methylphenyl)propanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can result in enhanced biological activity and selectivity compared to its analogs with different substituents.
Propriétés
IUPAC Name |
3-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-14-8-4-5-9-15(14)19-16(24)10-11-25-17-20-21-22-23(17)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWHVTNWMVOSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-{[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]oxy}-N-cyclopentylbenzamide](/img/structure/B5242913.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-thiophenesulfonamide](/img/structure/B5242919.png)
amino}benzamide](/img/structure/B5242921.png)
![N~2~-(4-bromophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5242937.png)
![1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B5242943.png)
![(2,5-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5242973.png)
![N'-[(2,6-dichlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B5242977.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5242980.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B5242983.png)


![[4-(2,4-diacetyloxyphenyl)-2,2,4-trimethyl-3H-chromen-7-yl] acetate](/img/structure/B5243003.png)

